An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-3-nitropyridine, a key halogenated heterocyclic compound. Its unique molecular architecture, featuring a pyridine ring substituted with chloro, iodo, and nitro groups, makes it a highly reactive and versatile intermediate in medicinal chemistry and agrochemical development.[1] This document details a representative synthetic pathway, thorough characterization methodologies, critical safety protocols, and its principal applications. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable chemical building block.
Introduction and Significance
2-Chloro-5-iodo-3-nitropyridine is a substituted pyridine derivative whose importance is rooted in the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group and the halogen atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[2] This inherent reactivity is harnessed by synthetic chemists to construct more complex molecules.
The compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and antimicrobials.[1] In the agrochemical sector, it is employed in the development of novel pesticides and herbicides.[1] Its utility as a versatile building block in organic synthesis further extends to materials science and analytical chemistry.
Chemical and Physical Properties
A summary of the key properties of 2-Chloro-5-iodo-3-nitropyridine is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClIN₂O₂ | [1] |
| Molecular Weight | 284.44 g/mol | [1] |
| CAS Number | 426463-05-0 | [1] |
| Appearance | Yellow to light yellow solid | [1] |
| Melting Point | 73-83 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of 2-Chloro-5-iodo-3-nitropyridine
The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While various synthetic routes can be conceptualized, a common and effective method involves the direct halogenation and nitration of a pyridine precursor. The following section outlines a representative protocol for the synthesis, starting from 2-chloropyridine. This multi-step process is designed to introduce the required functional groups in a controlled manner.
Synthesis Workflow Diagram
The logical flow of the synthesis, from the initial precursor to the final product, is illustrated below. This process involves a sequential nitration followed by iodination.
Caption: Synthesis workflow for 2-Chloro-5-iodo-3-nitropyridine.
Detailed Experimental Protocol
This protocol is a representative example and should be performed by trained chemists with appropriate safety measures in a fume hood.
Step 1: Nitration of 2-Chloropyridine
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Precursor: Slowly add 2-chloropyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture. The temperature must be carefully controlled to prevent runaway reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (2-Chloro-3-nitropyridine) is filtered, washed with cold water until neutral, and dried.
Step 2: Iodination of 2-Chloro-3-nitropyridine
Rationale: The direct iodination of activated aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid in acetic acid. This system generates a potent electrophilic iodine species in situ, which then attacks the electron-rich position of the pyridine ring.[3]
-
Preparation: Dissolve the 2-Chloro-3-nitropyridine intermediate in glacial acetic acid in a suitable flask.
-
Reagent Addition: Add molecular iodine (I₂) to the solution, followed by the slow, dropwise addition of concentrated nitric acid.[3]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time is typically short for activated substrates.[3]
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-Chloro-5-iodo-3-nitropyridine.[4]
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-Chloro-5-iodo-3-nitropyridine. The following techniques are standard for this purpose.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J) would be small, consistent with meta-coupling. |
| ¹³C NMR | Five distinct signals in the aromatic region (δ 120-160 ppm), corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (Cl, I, NO₂) will be shifted downfield. |
| FT-IR (cm⁻¹) | ~1530 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1580-1450 (C=C and C=N stretching of the aromatic ring), ~850-750 (C-Cl stretching), ~600-500 (C-I stretching). |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ≈ 284 and 286 (due to ³⁵Cl and ³⁷Cl isotopes). Key fragmentation patterns would include the loss of the nitro group (-NO₂), chlorine (-Cl), and iodine (-I) atoms.[5] |
Interpreting the Data
-
NMR Spectroscopy: Proton NMR confirms the number and connectivity of hydrogen atoms. For 2-Chloro-5-iodo-3-nitropyridine, the two non-equivalent protons on the pyridine ring will appear as distinct signals. Carbon NMR provides information about the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong absorption bands corresponding to the nitro group are particularly diagnostic.[6][7]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a primary confirmation of its identity. The isotopic pattern of the molecular ion peak, showing a ~3:1 ratio for M⁺ and M+2, is a clear indicator of the presence of one chlorine atom. The fragmentation pattern gives further structural clues.[5]
Applications in Research and Development
The unique substitution pattern of 2-Chloro-5-iodo-3-nitropyridine makes it a valuable precursor for creating diverse chemical libraries.
-
Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents. The chloro and iodo groups can be selectively replaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of various pharmacophores.[1] It has been used in the preparation of inhibitors for targets like colony-stimulating factor-1 receptor (CSF-1R).[8]
-
Agrochemicals: The compound is used to produce new pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this building block allows for rapid modification to optimize biological activity.
-
Organic Synthesis: As a versatile building block, it enables the creation of complex heterocyclic molecules for applications in materials science and nanotechnology.
Safety and Handling
2-Chloro-5-iodo-3-nitropyridine and related nitropyridines are hazardous chemicals that must be handled with care.
-
Hazard Classification: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H318, H319), and may cause respiratory irritation (H335).[9][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[13] Keep away from heat, sparks, and open flames.[12]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
On Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[9]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
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